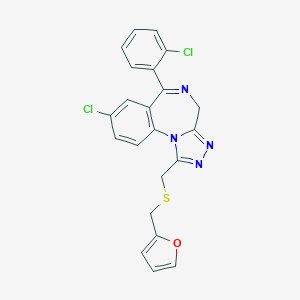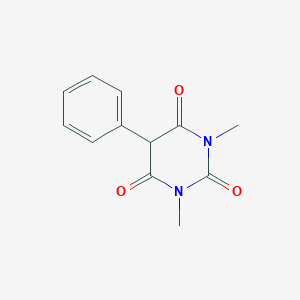
3-(Phenethyloxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenethyloxy)aniline hydrochloride is a biochemical compound with the molecular formula C14H16ClNO . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(Phenethyloxy)aniline hydrochloride consists of a phenyl group (C6H5) attached to an amine (NH2) through an ether linkage (O). The compound has a molecular weight of 249.74 .Physical And Chemical Properties Analysis
3-(Phenethyloxy)aniline hydrochloride has physical and chemical properties that include its molecular formula (C14H16ClNO) and molecular weight (249.74) . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Polyurethane Cationomers with Anil Groups : The synthesis of polyurethane cationomers with anil groups involves intramolecular proton transfer in salicylideneanil structures. New o-hydroxy Schiff bases are synthesized and used as quaternization agents for a polyetherurethane precursor. These polymeric films exhibit fluorescent properties and are studied for their photochromic mechanism and excited state intramolecular proton-transfer process (ESIPT) (Buruianǎ et al., 2005).
Catalytic Oxidation of Aniline Compounds : Superparamagnetic Fe3O4 nanoparticles are synthesized and used to remove phenol and aniline from aqueous solutions. These nanoparticles exhibit good stability, reusability, and excellent catalysis ability to eliminate substituted phenolic and aniline compounds (Zhang et al., 2009).
Environmental and Biological Applications
Aniline Degradation by Bacterial Strain : A bacterial strain, Delftia sp. AN3, is capable of degrading aniline or acetanilide as sole carbon, nitrogen, and energy sources. This strain shows potential for the operation of municipal wastewater treatment plants due to its ability to grow on high concentrations of aniline and degrade it efficiently (Liu et al., 2002).
Magnetic Nanoparticle-Based Delivery System for BCNU : A study describes the creation of drug carriers using poly[aniline-co-N-(1-one-butyric acid) aniline] coated on Fe3O4 cores to enhance the therapeutic capacity and improve the thermal stability of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a compound used in brain tumor treatment. This system promises more effective tumor treatment using lower therapeutic doses and potentially reducing chemotherapy side effects (Hua et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-phenylethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMNJRBKWVFPPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586392 |
Source


|
| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenethyloxy)aniline hydrochloride | |
CAS RN |
17399-24-5 |
Source


|
| Record name | 17399-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)





![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)






